3,4-Dihydroxybenzamide
Description
Systematic Nomenclature and Molecular Descriptors
This compound (IUPAC name: this compound) belongs to the benzamide class of aromatic compounds, characterized by a benzene ring substituted with hydroxyl groups at positions 3 and 4 and an amide functional group at position 1. Its molecular formula, C₇H₇NO₃ , corresponds to a molecular weight of 153.14 g/mol . The compound's SMILES notation (C1=CC(=C(C=C1C(=O)N)O)O ) explicitly defines the ortho-dihydroxy substitution pattern and the carboxamide group .
Key molecular descriptors include:
- Topological polar surface area : 86.63 Ų (calculated from hydroxyl and amide groups)
- Hydrogen bond donor/acceptor counts : 3 donors (two hydroxyl, one amide) / 4 acceptors (two hydroxyl, one amide, one carbonyl)
- Rotatable bond count : 2 (amide C–N and C=O bonds)
The compound is alternatively designated as protocatechuamide in biochemical contexts, reflecting its structural relationship to protocatechuic acid (3,4-dihydroxybenzoic acid) .
Crystallographic Characterization and Spatial Configuration
X-ray diffraction studies of N-alkylated derivatives provide critical insights into the parent compound's spatial preferences. In N-hexyl-3,4-dihydroxybenzamide , the benzene ring maintains planarity (maximum deviation: 0.039 Å) with an interplanar angle of 3.29° relative to the hexyl chain . The amide group forms a 17.85° dihedral angle with the aromatic system, creating a bent molecular conformation that facilitates intramolecular hydrogen bonding .
Crystallographic parameters for prototypical derivatives:
The parent compound's crystal packing exhibits O–H⋯O hydrogen bonds (2.58–2.75 Å) between adjacent hydroxyl groups and N–H⋯O interactions (2.89 Å) involving the amide proton . These interactions generate layered supramolecular architectures with interlayer distances of 3.42–3.65 Å .
Tautomeric Forms and Resonance Stabilization Phenomena
The ortho-dihydroxy substitution enables three resonance stabilization mechanisms:
- Keto-enol tautomerism : The 4-hydroxyl group participates in conjugated π-system delocalization with the adjacent carbonyl, forming a quinoid resonance structure (Fig. 1A).
- Intramolecular proton transfer : Transient formation of a zwitterionic species through proton migration from the 3-hydroxyl to the amide nitrogen (Fig. 1B).
- Inter-ring conjugation : Extended resonance across the benzene ring to the amide group, evidenced by bathochromic shifts in UV-Vis spectra (λmax = 278 nm in methanol) .
Resonance energy calculations using Hückel molecular orbital theory suggest a stabilization of 28.6 kJ/mol compared to non-conjugated analogues. This stabilization significantly influences the compound's acidity, with calculated pKa values of 8.92 (3-OH) and 9.85 (4-OH) through computational modeling .
Comparative Analysis with Structural Analogues (Protocatechuate Derivatives)
Structural divergence from protocatechuic acid derivatives manifests primarily in the amide vs. carboxylic acid functionalization:
The amide substitution reduces aqueous solubility (1.24 mg/mL vs. 8.76 mg/mL for protocatechuic acid) while enhancing lipid membrane permeability (PAMPA logPe = -5.12 vs. -6.89) . Comparative XRD analyses reveal that N-alkylation increases interplanar spacing by 14–22% relative to the parent compound, attributable to van der Waals interactions between hydrocarbon chains .
In enzymatic contexts, the amide group prevents β-ketoadipate formation during protocatechuate metabolism, rendering this compound resistant to cleavage by protocatechuate 3,4-dioxygenase (Km > 5 mM vs. 0.2 mM for protocatechuic acid) . This structural distinction underlies its utility as a enzyme inhibitor in catechol-O-methyltransferase studies, where it achieves IC50 values of 3.8 μM through competitive binding at the protocatechuate recognition site .
Properties
IUPAC Name |
3,4-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWREYFHYLIYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202706 | |
| Record name | Benzamide, 3,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54337-90-5 | |
| Record name | 3,4-Dihydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54337-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3,4-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054337905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3,4-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Benzoyl Chloride and Amine Condensation with Subsequent Demethylation
One of the most common and reliable methods to prepare 3,4-dihydroxybenzamide involves the following steps:
- Starting Material: 3,4-Dimethoxybenzoyl chloride.
- Amine Reactant: A primary amine such as hexylamine or other alkylamines.
- Base: Triethylamine (Et3N) to neutralize the hydrochloric acid formed during the reaction.
- Solvent: Freshly distilled dichloromethane (CH2Cl2).
- Reaction Conditions: The amine and base are mixed in CH2Cl2 and cooled to 0 °C (273 K). The benzoyl chloride is added dropwise and stirred at room temperature for approximately 17 hours.
- Workup: The reaction mixture is washed sequentially with dilute HCl, sodium carbonate solution, and brine to remove impurities.
- Demethylation: The key step to convert the methoxy groups to hydroxyl groups is carried out by treating the crude amide with boron tribromide (BBr3) in CH2Cl2 at room temperature for 2 hours.
- Extraction: After quenching with water, the product is extracted and purified.
This procedure yields this compound derivatives with high purity and is well-documented in crystallographic studies confirming the structure of the synthesized compound.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amide formation | 3,4-Dimethoxybenzoyl chloride, amine, Et3N, CH2Cl2 | Formation of methoxy-protected amide |
| Workup | Acid/base washes | Removal of impurities |
| Demethylation | BBr3 in CH2Cl2, room temperature | Conversion of methoxy to hydroxyl groups |
| Extraction & Purification | Water quench, organic extraction | Isolation of pure this compound |
Total Synthesis Approach via Protected Spermidine and Citrate Derivatives
A more complex synthetic route has been reported in the context of synthesizing petrobactin analogues that include this compound moieties:
- Key Intermediates: Spermidine derivatives selectively protected at amine sites, citrate triesters protected at the central carboxyl group.
- Formation of Side Fragments: Acylation of spermidine amines with 2,3- or 3,4-dibenzyloxybenzoyl chlorides to yield fully protected benzoyl-spermidine fragments.
- Coupling Reaction: The protected spermidine fragments are coupled with the citrate triester in the presence of a base such as N,N-diisopropylethylamine (DIEA) in acetonitrile.
- Deprotection: Removal of tert-butyl esters and benzyl protecting groups by trifluoroacetic acid (TFA) and hydrogenolysis (PdCl2 catalyst), respectively, to yield the final this compound-containing product.
- Challenges: The deprotection step can lead to side reactions such as cyclization to imides, affecting yield.
This approach allows precise incorporation of this compound units into complex molecules and has been used to revise the structure of natural products containing this moiety.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Spermidine protection | Cyanoethylation, hydrogenation, Boc protection | Selective amine protection |
| Acylation | 2,3- or 3,4-dibenzyloxybenzoyl chloride | Introduce protected benzoyl groups |
| Coupling | Citrate triester, DIEA, acetonitrile | Formation of protected ligand skeleton |
| Deprotection | TFA for esters, PdCl2 hydrogenolysis for benzyl groups | Unmasking of hydroxyl and carboxyl groups |
Summary Table of Preparation Methods
Research Findings and Notes
- The proton NMR analysis differentiates this compound from its 2,3-isomer, confirming the substitution pattern critical for biological and coordination properties.
- The demethylation step using boron tribromide is efficient but requires careful control to prevent overreaction or degradation.
- The synthesis of complex ligands incorporating this compound demonstrates the compound’s utility in coordination chemistry and natural product synthesis.
- Optimization of protection and deprotection steps is crucial for maintaining compound integrity during multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
3,4-Dihydroxybenzamide has been investigated for its potential therapeutic properties, particularly in the following areas:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes, including phosphodiesterase (PDE) enzymes. By inhibiting PDE4, it can modulate inflammatory responses by increasing cyclic AMP levels in cells, which is crucial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. For example, in murine models of asthma, administration significantly decreased eosinophil infiltration and pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines. In a study on human breast cancer cells, treatment resulted in decreased cell viability and increased apoptosis markers .
Iron Chelation Therapy
Another notable application is its role as an iron chelator. A derivative of this compound, RAD362 (N-(3-aminopropyl)-3,4-dihydroxybenzamide), has been identified for its ability to protect against DNA damage by chelating iron. This property may provide therapeutic benefits for conditions associated with iron overload, such as hemochromatosis and thalassemia .
- Mechanism : RAD362 likely prevents free radical generation via the Fenton reaction, leading to reduced oxidative stress and cellular damage .
Material Science
In material science, this compound is explored for its potential use in developing new materials due to its unique chemical structure that allows for various modifications. Its hydroxyl groups can participate in hydrogen bonding, enhancing interaction with other materials and biological targets .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving a murine model of asthma, researchers administered this compound and observed significant reductions in inflammatory markers. The study highlighted the compound's capacity to inhibit key inflammatory pathways and suggested its potential utility in treating respiratory conditions .
Case Study 2: Anticancer Potential
A study focusing on breast cancer cell lines treated with this compound demonstrated a marked decrease in cell proliferation and increased apoptosis rates. This suggests that the compound may serve as a lead structure for developing novel anticancer agents targeting specific molecular pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 3,4-dihydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in the melanogenesis pathway. This inhibition occurs through the downregulation of tyrosinase and related proteins at the mRNA and protein levels .
Comparison with Similar Compounds
Kinetic and Thermodynamic Data
Enzyme Kinetics (LigAB) :
| Substrate | kcat (s⁻¹) | *KM (µM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| 3,4-Dihydroxybenzamide | 51 ± 2 | 12 ± 1 | 4.26 × 10⁶ |
| Gallate | 63 ± 3 | 9 ± 0.5 | 1.7 × 10⁷ |
| 3-O-Methyl gallate | 12 ± 1 | 25 ± 3 | 4.8 × 10⁵ |
| 3,4-Dihydroxybenzonitrile | 8 ± 0.5 | 30 ± 4 | 2.7 × 10⁵ |
Anticancer Activity (IC₅₀ Values) :
| Compound | A2780 (Ovarian) | MCF-7 (Breast) | K562 (Leukemia) |
|---|---|---|---|
| DHBAm | 48 ± 3 µM | 52 ± 4 µM | 35 ± 2 µM |
| WH | 22 ± 1 µM | 45 ± 3 µM | 28 ± 1 µM |
| WL | 25 ± 2 µM | 18 ± 1 µM | 30 ± 2 µM |
Source:
Biological Activity
3,4-Dihydroxybenzamide (C7H7NO3) is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent findings.
Chemical Structure and Properties
This compound features two hydroxyl groups at the 3 and 4 positions of the benzene ring, which contribute to its reactivity and interaction with biological targets. The compound's structure can be represented as follows:
Antiparasitic Activity
One of the most notable biological activities of this compound is its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In studies, N-n-butyl-3,4-dihydroxybenzamide demonstrated significant antiparasitic effects. For instance, a regimen involving 450 mg/kg of this compound combined with glycerol resulted in a cure rate of approximately 89% in infected mice . This suggests potential for development into therapeutic agents for treating trypanosomiasis.
The mechanism by which this compound exerts its effects involves inhibition of specific enzymatic pathways. Research indicates that it inhibits the activity of enzymes critical for the survival and proliferation of T. brucei, leading to reduced parasite viability. Specifically, it has been shown to interact with tyrosinase, an enzyme involved in melanin production, suggesting its role in melanogenesis inhibition .
Comparative Efficacy
In comparative studies with other benzamide derivatives, this compound exhibited varying degrees of biological activity. For example:
| Compound | Activity Level | Target Enzyme/Pathway |
|---|---|---|
| This compound | Moderate | Tyrosinase |
| N-Butyl-3,4-dihydroxybenzamide | High | Trypanosoma brucei |
| N-Methyl-3,4-dihydroxybenzamide | Low | Not specified |
This table highlights the differences in activity levels among similar compounds, emphasizing the unique properties of this compound.
Case Study 1: In Vivo Efficacy Against T. brucei
In a controlled study involving mice infected with T. brucei, treatment with N-n-butyl-3,4-dihydroxybenzamide showed promising results. The study administered the compound in conjunction with glycerol over a period and monitored survival rates and parasitemia levels. Results indicated a significant reduction in parasitemia and improved survival rates compared to untreated controls .
Case Study 2: Inhibition of Melanogenesis
Another study investigated the effect of this compound on melanogenesis in human skin cells. The compound was found to significantly inhibit tyrosinase activity and melanin production in vitro, suggesting potential applications in skin lightening products or treatments for hyperpigmentation disorders .
Q & A
Q. What are the optimal synthetic routes for 3,4-dihydroxybenzamide, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound typically involves coupling 3,4-dihydroxybenzoic acid with ammonia or amine derivatives. Key reagents include carbodiimides (e.g., EDCI) and activating agents like HOBt in solvents such as THF or DCM . To optimize yield:
- Temperature control : Maintain room temperature to avoid side reactions.
- Protecting groups : Use benzyl or acetyl groups to shield hydroxyl moieties during coupling, followed by deprotection .
- Purification : Employ flash column chromatography (e.g., DCM/MeOH gradients) for high-purity isolation .
Q. How can analytical methods validate the purity and structural integrity of this compound?
- HPLC-MS : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm, coupled with mass spectrometry for molecular weight confirmation .
- NMR spectroscopy : Analyze and NMR spectra to verify hydroxyl (δ 9–10 ppm) and amide (δ 165–170 ppm) proton/carbon signals .
- Melting point analysis : Compare observed values (e.g., 215–220°C) with literature data to confirm crystallinity .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation, as the compound is a known irritant .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Storage : Store in airtight containers at 4°C, protected from light to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxyl group positioning) influence the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) : The 3,4-dihydroxy configuration enhances antioxidant and anti-inflammatory activity by facilitating hydrogen bonding with target enzymes like COX-2 or NADPH oxidase . Substituting the amide group with alkyl chains (e.g., pentane-1,5-diyl) improves thrombin inhibition by increasing hydrophobic interactions .
- Comparative studies : The 3,4-isomer shows higher anti-Candida activity than the 3,5-analog due to better membrane permeability .
Q. What mechanistic insights explain this compound’s role in inhibiting oxidative stress in endothelial cells?
- ROS scavenging : The compound’s hydroxyl groups neutralize reactive oxygen species (ROS) like HO, as shown in human capillary endothelial cell models .
- Pathway modulation : Downregulates NF-κB and MAPK signaling, reducing pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .
- Enzyme inhibition : Binds to xanthine oxidase active sites, lowering uric acid production and oxidative damage .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HUVEC, HeLa) to identify context-dependent effects .
- Standardized protocols : Control variables like solvent (DMSO concentration ≤0.1%) and incubation time to minimize artifacts .
- Meta-analysis : Compare data from structurally analogous compounds (e.g., 3,4-dihydroxybenzoic acid) to discern trends in hydroxyl group contributions .
Q. What strategies enhance the stability of this compound in aqueous formulations for in vivo studies?
- pH adjustment : Stabilize the compound in phosphate buffer (pH 6.8–7.4) to prevent hydrolysis of the amide bond .
- Liposomal encapsulation : Use phosphatidylcholine-based liposomes to improve bioavailability and reduce rapid clearance .
- Co-solvents : Add cyclodextrins or PEG-400 to enhance solubility in physiological media .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
